4-(1-methyl-1H-pyrazol-4-yl)anilinedihydrochloride
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-methylpyrazole with aniline derivatives. One common method includes refluxing a mixture of 4-methylpyrazole, 4-(trifluoromethyl)aniline, and potassium hydroxide in dimethyl sulfoxide (DMSO) for one hour . The crude product is then purified through multiple aqueous washes to remove DMSO.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolones, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Agrochemistry: Used in the development of pesticides and herbicides due to their biological activity.
Materials Science: Employed in the synthesis of coordination compounds and metal complexes for various applications.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. Pyrazole derivatives can act as ligands, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may offer distinct advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C10H13Cl2N3 |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8;;/h2-7H,11H2,1H3;2*1H |
InChI Key |
OBNMMIOZRXZUBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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